molecular formula C16H17F2N3OS B2670898 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705308-86-6

3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2670898
CAS No.: 1705308-86-6
M. Wt: 337.39
InChI Key: YFQKZEPCSQNHAY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic small molecule research chemical designed for investigative neuroscience and pharmacology. This compound features a benzamide scaffold linked to a thiazole moiety via a piperidine methyl bridge, a structural motif found in potent modulators of ligand-gated ion channels. The thiazole ring is a privileged structure in medicinal chemistry, known to contribute to significant biological activity and is present in several therapeutic agents . Compounds within the N-(thiazol-2-yl)-benzamide class have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Related analogs demonstrate properties of negative allosteric modulation, exhibiting state-dependent, non-competitive inhibition of Zn2+-evoked ZAC currents with IC50 values in the low micromolar range (1–3 μM) . These antagonists are valuable for probing the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . The presence of the difluorobenzamide group is a common feature in pharmaceuticals and bioactive research compounds, often used to fine-tune properties like metabolic stability and membrane permeability . This product is intended for research purposes only, providing a tool for exploring ion channel pharmacology and signal transduction mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKZEPCSQNHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine moiety. The final step involves the coupling of the thiazole-piperidine intermediate with the 3,4-difluorobenzoyl chloride under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The incorporation of the thiazole ring in 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide may enhance its efficacy against specific cancer types due to the synergistic effects of the structural components .

Antimicrobial Properties

Thiazole-containing compounds have been documented for their antimicrobial activities. The specific structure of this compound may contribute to its effectiveness against a range of bacterial pathogens. Studies have shown that similar thiazole derivatives can exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their anticonvulsant properties, indicating that this compound could be explored for treating neurological disorders such as epilepsy or anxiety disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and piperidine rings followed by coupling reactions to form the final product. The synthetic pathway often utilizes techniques such as:

  • Knoevenagel Condensation: This reaction is crucial for forming the thiazole moiety.
  • Alkylation Reactions: These are essential for introducing the piperidine structure into the compound.

Understanding the mechanism of action is critical for evaluating its therapeutic potential. The compound's interaction with biological targets (e.g., enzymes or receptors involved in cancer progression or microbial resistance) needs further investigation through in vitro and in vivo studies.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives, including analogues of this compound), and evaluated their cytotoxicity against several cancer cell lines (e.g., MCF7 for breast cancer). The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of thiazole-containing compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The study reported that derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Fluorine vs. Chlorine Substituents
  • Lipophilicity : Chlorinated analogs (4d, 4e) may exhibit higher logP values, favoring membrane permeability but increasing off-target risks.
Thiazole-Piperidine vs. Pyridine-Thiazole Scaffolds
  • Conformational Flexibility : Piperidine’s six-membered ring allows adaptive binding to protein pockets, whereas pyridine-thiazole systems (4d–4i) are constrained, possibly limiting target engagement .

Biological Activity

3,4-Difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiazole moiety and a piperidine group. The presence of fluorine atoms enhances its biological activity by potentially increasing lipophilicity and altering electronic properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interaction with key cellular pathways involved in cancer proliferation.
  • Antimicrobial Properties : The thiazole ring is known for contributing to antimicrobial activity, which may extend to this compound.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)< 10
Compound BA549 (Lung Cancer)< 5
This compoundTBDTBDCurrent Study

The mechanism by which this compound exerts its effects likely involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases such as EGFR and HER2, which are crucial in cancer signaling pathways.
  • Induction of Apoptosis : Evidence suggests that related thiazole compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Thiazole derivatives are noted for their antimicrobial properties. The compound's structure suggests it may possess activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the thiazole ring can enhance antibacterial efficacy:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli31.25 µg/mL
Compound DS. aureus15.62 µg/mL

Case Study 1: Anticancer Efficacy

A study examining the effects of thiazole-containing compounds on MCF-7 cells demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that compounds similar to this compound showed promising results, with some achieving MIC values comparable to established antibiotics.

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